molecular formula C10H6N2OS B1312429 2-(2-Formyl-1H-pyrrol-1-yl)thiophene-3-carbonitrile CAS No. 68593-68-0

2-(2-Formyl-1H-pyrrol-1-yl)thiophene-3-carbonitrile

Cat. No.: B1312429
CAS No.: 68593-68-0
M. Wt: 202.23 g/mol
InChI Key: ZWMJYUWUEQVXIH-UHFFFAOYSA-N
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Description

2-(2-Formyl-1H-pyrrol-1-yl)thiophene-3-carbonitrile is a heterocyclic compound that combines the structural features of pyrrole and thiophene rings. This compound is of significant interest due to its potential applications in various fields, including organic electronics, medicinal chemistry, and materials science. The presence of both formyl and nitrile functional groups within its structure allows for diverse chemical reactivity and functionalization.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Formyl-1H-pyrrol-1-yl)thiophene-3-carbonitrile typically involves the condensation of appropriate precursors under controlled conditions. One common method includes the reaction of 2-formylpyrrole with thiophene-3-carbonitrile in the presence of a suitable catalyst. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and reproducibility of the process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions: 2-(2-Formyl-1H-pyrrol-1-yl)thiophene-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 2-(2-Formyl-1H-pyrrol-1-yl)thiophene-3-carbonitrile involves its interaction with specific molecular targets and pathways. The formyl and nitrile groups can participate in various chemical interactions, including hydrogen bonding and coordination with metal ions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to the observed biological effects .

Comparison with Similar Compounds

Uniqueness: 2-(2-Formyl-1H-pyrrol-1-yl)thiophene-3-carbonitrile is unique due to the combination of pyrrole and thiophene rings, along with the presence of both formyl and nitrile functional groups.

Properties

IUPAC Name

2-(2-formylpyrrol-1-yl)thiophene-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6N2OS/c11-6-8-3-5-14-10(8)12-4-1-2-9(12)7-13/h1-5,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWMJYUWUEQVXIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=C1)C=O)C2=C(C=CS2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90455025
Record name 2-(2-Formyl-1H-pyrrol-1-yl)thiophene-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90455025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68593-68-0
Record name 2-(2-Formyl-1H-pyrrol-1-yl)thiophene-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90455025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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